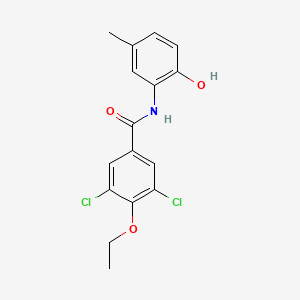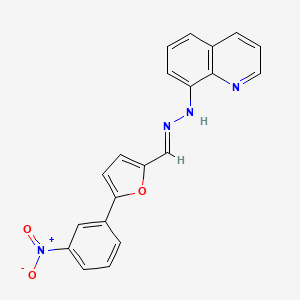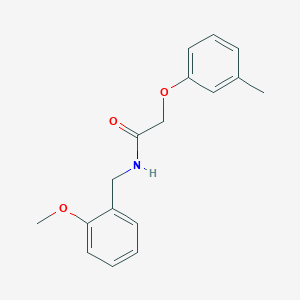![molecular formula C17H17N3O4 B5722163 N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide, commonly known as NMNAT2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMNAT2 inhibitor is a small molecule that has been identified as a potent inhibitor of NMNAT2, an enzyme that plays a crucial role in the maintenance of neuronal health and function.
作用機序
NMNAT2 inhibitor works by inhibiting the activity of NMNAT2, an enzyme that is involved in the production of NAD+ (nicotinamide adenine dinucleotide), a molecule that plays a crucial role in cellular metabolism and energy production. By inhibiting NMNAT2, NMNAT2 inhibitor reduces the levels of NAD+ in the cell, which triggers a series of cellular signaling pathways that promote neuroprotection and improve cognitive function.
Biochemical and Physiological Effects:
NMNAT2 inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of autophagy, a cellular process that removes damaged proteins and organelles from the cell. Moreover, NMNAT2 inhibitor has been shown to increase the levels of mitochondrial biogenesis, a process that increases the number of mitochondria in the cell, which improves cellular metabolism and energy production.
実験室実験の利点と制限
The advantages of using NMNAT2 inhibitor in lab experiments are that it is a potent and selective inhibitor of NMNAT2, which makes it an ideal tool for studying the role of NMNAT2 in cellular metabolism and energy production. However, the limitations of using NMNAT2 inhibitor in lab experiments are that it is a small molecule that can easily diffuse across cell membranes, which makes it difficult to target specific cells and tissues.
将来の方向性
There are several future directions for NMNAT2 inhibitor research. One area of research is to develop more potent and selective NMNAT2 inhibitors that can target specific cells and tissues. Another area of research is to investigate the therapeutic potential of NMNAT2 inhibitor in clinical trials for neurodegenerative diseases and aging-related cognitive decline. Moreover, future research should focus on elucidating the molecular mechanisms underlying the neuroprotective effects of NMNAT2 inhibitor, which will provide insights into the development of novel therapeutic strategies for neurodegenerative diseases.
合成法
The synthesis of NMNAT2 inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing NMNAT2 inhibitor is through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with acetic anhydride and methylamine. The resulting intermediate is then reacted with 4-aminophenol to yield the final product, NMNAT2 inhibitor.
科学的研究の応用
NMNAT2 inhibitor has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Moreover, NMNAT2 inhibitor has been shown to improve cognitive function and memory in animal models of aging.
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-4-5-13(10-16(11)20(23)24)17(22)18-14-6-8-15(9-7-14)19(3)12(2)21/h4-10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWXJKDHAIMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)



![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
